molecular formula C22H29NO5 B564348 Trimebutine-d5 CAS No. 1189928-38-8

Trimebutine-d5

Cat. No.: B564348
CAS No.: 1189928-38-8
M. Wt: 392.507
InChI Key: LORDFXWUHHSAQU-WRMAMSRYSA-N
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Description

Trimebutine-d5 is a deuterated form of trimebutine, a spasmolytic agent primarily used for the treatment of irritable bowel syndrome and other gastrointestinal disorders. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of trimebutine due to its stable isotopic labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trimebutine-d5 involves the esterification and amino-methylation of 2-amino-2-phenylbutyric acid, followed by reduction to obtain 2-(dimethylamino)-2-phenylbutyl alcohol. This intermediate is then reacted with 3,4,5-trimethoxybenzoic acid in the presence of a protonic acid catalyst to yield trimebutine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves the simultaneous esterification and amino-methylation of 2-amino-2-phenylbutyric acid, followed by reduction using sodium borohydride. The final step involves the reaction with 3,4,5-trimethoxybenzoic acid in an organic solvent with a protonic acid catalyst .

Chemical Reactions Analysis

Types of Reactions: Trimebutine-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

The following table summarizes the key applications of Trimebutine-d5 in scientific research:

Field Application Description
Chemistry Reference MaterialUsed for chemical identification and quantification in analytical chemistry.
Biology Metabolic StudiesEmployed to trace biochemical pathways and understand metabolic processes involving trimebutine metabolites.
Medicine Drug DevelopmentUtilized in developing new therapeutic agents targeting gastrointestinal disorders.
Pharmacology Mechanistic StudiesInvestigates the interaction of this compound with opioid receptors and its effects on gastrointestinal motility.

Case Studies

  • Clinical Efficacy in Irritable Bowel Syndrome
    A randomized controlled trial evaluated the efficacy of trimebutine maleate (the non-deuterated form) in treating patients with functional dyspepsia coexisting with diarrhea-predominant irritable bowel syndrome. Results showed significant improvements in symptom scores post-treatment, underscoring the drug's effectiveness in managing gastrointestinal disorders .
  • Metabolic Pathway Analysis
    Research utilizing this compound has demonstrated its utility in tracing metabolic pathways involving trimebutine metabolites. The incorporation of deuterium allows for precise tracking during pharmacokinetic studies, enhancing our understanding of drug metabolism .
  • Drug Interaction Studies
    Studies have indicated that this compound can be instrumental in examining drug-drug interactions at the level of hepatic transporters. By using this labeled compound, researchers can assess how trimebutine affects the transport mechanisms of other drugs within the liver .

Mechanism of Action

Trimebutine-d5 exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Uniqueness of Trimebutine-d5:

Biological Activity

Trimebutine-d5 (fumarate) is a deuterium-labeled derivative of trimebutine, a medication widely utilized for its spasmolytic properties in treating gastrointestinal disorders. The incorporation of deuterium isotopes enhances its utility in pharmacokinetic studies and metabolic research, allowing for improved tracking of the compound's behavior in biological systems. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical settings, and relevant research findings.

  • Chemical Formula : C26H28D5NO9
  • Molecular Weight : 508.57 g/mol
  • CAS Number : 2747915-18-8

This compound exhibits biological activities similar to its non-deuterated form. It functions primarily as a weak mu-opioid agonist and possesses antimuscarinic effects, which contribute to its effectiveness in alleviating abdominal pain and discomfort associated with gastrointestinal motility disorders. The compound modulates opioid receptors and inhibits gastrointestinal spasms, making it a valuable agent in managing conditions like irritable bowel syndrome (IBS) and functional dyspepsia .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
Opioid Receptor Agonism Weak agonist activity at mu-opioid receptors, contributing to analgesic effects.
Antimuscarinic Effects Reduces gastrointestinal motility and alleviates spasms.
Pharmacokinetics Enhanced tracking due to deuterium labeling; affects metabolic profiles.

Clinical Efficacy

A randomized clinical study examined the efficacy of trimebutine maleate (the non-deuterated form) in treating functional dyspepsia coexisting with diarrhea-dominant IBS. The study involved 129 patients divided into three groups, with significant improvements noted in symptoms such as postprandial fullness, early satiation, and abdominal pain after treatment with trimebutine . The results indicated:

  • Group A (Trimebutine + Bacillus licheniformis) : Significant reduction in symptom scores.
  • Group B (Trimebutine) : Comparable efficacy to Group A.
  • Group C (Bacillus licheniformis) : No significant improvement.

The study concluded that trimebutine maleate is effective with a low incidence of adverse reactions, primarily mild thirst and constipation .

Case Studies

  • Anaphylaxis Induced by Trimebutine :
    A case report highlighted a patient who experienced anaphylaxis due to trimebutine maleate. This underscores the potential for hypersensitivity reactions associated with the drug, though such cases are rare .
  • Metabolic Pathway Studies :
    Research involving simultaneous administration of trimebutine and its deuterium-labeled metabolite revealed insights into metabolic pathways. In dogs, ester hydrolysis predominated over N-demethylation for the labeled metabolite, while the opposite was true for the non-labeled form . This finding emphasizes the importance of isotopic labeling in understanding drug metabolism.

Research Findings

Recent studies have focused on various aspects of this compound's biological activity:

  • Pharmacological Properties :
    Investigations into the pharmacological properties of trimebutine have shown its effectiveness in modulating gastrointestinal motility and providing relief from abdominal pain .
  • Impact of Deuterium Substitution :
    The substitution of hydrogen with deuterium has been shown to influence pharmacokinetics significantly, potentially leading to altered therapeutic profiles .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Trimebutine-d5, and how can researchers ensure reproducibility?

  • Methodological Answer : Synthesis protocols typically involve deuterium labeling at specific positions (e.g., methyl groups) via hydrogen-deuterium exchange under controlled conditions (e.g., acidic/basic catalysts). Reproducibility requires detailed documentation of reaction parameters (temperature, solvent purity, reaction time) and validation using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers validate the purity and stability of this compound in experimental setups?

  • Methodological Answer : Use stability-indicating assays such as HPLC-UV or LC-MS/MS under stress conditions (light, heat, humidity). Monitor degradation products and quantify deuterium retention via isotopic ratio analysis. Include internal standards (e.g., non-deuterated Trimebutine) to control for matrix effects .

Q. What analytical techniques are optimal for quantifying this compound in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is preferred. Validate methods per FDA/ICH guidelines, including calibration curves (1–1000 ng/mL), recovery rates (>85%), and matrix effect assessments (e.g., post-column infusion) .

Q. How should researchers address conflicting pharmacokinetic data for this compound across studies?

  • Methodological Answer : Conduct a systematic review to identify variables (e.g., species, dosing regimens, analytical methods). Use meta-analysis to reconcile discrepancies, applying fixed/random-effects models. Experimental replication under standardized conditions is critical .

Q. What are the gaps in current literature on this compound’s metabolic pathways?

  • Methodological Answer : Prioritize untargeted metabolomics using high-resolution MS to identify novel metabolites. Compare deuterated vs. non-deuterated forms to assess isotopic effects on metabolism. Cross-reference findings with cytochrome P450 inhibition/induction assays .

Advanced Research Questions

Q. How can researchers optimize this compound’s deuterium labeling efficiency without compromising bioactivity?

  • Methodological Answer : Employ design of experiments (DoE) to test variables (catalyst concentration, reaction duration). Use response surface methodology (RSM) to model optimal conditions. Validate bioactivity via in vitro assays (e.g., intestinal motility models) .

Q. What strategies resolve contradictions in this compound’s receptor binding affinity reported in vitro vs. in vivo studies?

  • Methodological Answer : Perform binding kinetics studies (e.g., surface plasmon resonance) under physiological conditions (pH 7.4, 37°C). Integrate molecular dynamics simulations to assess deuterium’s impact on ligand-receptor interactions .

Q. How to design a robust pharmacokinetic-pharmacodynamic (PK-PD) model for this compound in heterogeneous populations?

  • Methodological Answer : Use nonlinear mixed-effects modeling (NONMEM) with covariates (age, renal/hepatic function). Validate with bootstrapping and visual predictive checks. Include deuterium-specific parameters (e.g., isotopic clearance rates) .

Q. What experimental frameworks address this compound’s potential isotopic exchange in long-term stability studies?

  • Methodological Answer : Conduct accelerated stability testing (40°C/75% RH) with periodic NMR analysis to monitor deuterium loss. Apply Arrhenius equations to predict shelf-life. Compare with real-time data to validate models .

Q. How can researchers leverage in silico tools to predict this compound’s drug-drug interaction profiles?

  • Methodological Answer : Use quantitative structure-activity relationship (QSAR) models and docking simulations (e.g., AutoDock Vina) to predict CYP450 interactions. Validate with human hepatocyte co-incubation studies and transporter assays (e.g., P-gp inhibition) .

Q. Methodological Considerations

  • Data Contradiction Analysis : Apply triangulation by cross-validating results via multiple techniques (e.g., LC-MS/MS, NMR) and independent datasets .
  • Ethical & Feasibility Checks : Align studies with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, ensure deuterated compounds meet safety guidelines for preclinical testing .
  • Literature Gaps : Prioritize systematic reviews (PRISMA guidelines) to identify understudied areas, such as this compound’s effects on gut microbiota .

Properties

IUPAC Name

[3,3,4,4,4-pentadeuterio-2-(dimethylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO5/c1-7-22(23(2)3,17-11-9-8-10-12-17)15-28-21(24)16-13-18(25-4)20(27-6)19(14-16)26-5/h8-14H,7,15H2,1-6H3/i1D3,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORDFXWUHHSAQU-WRMAMSRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676179
Record name 2-(Dimethylamino)-2-phenyl(3,3,4,4,4-~2~H_5_)butyl 3,4,5-trimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189928-38-8
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1189928-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Dimethylamino)-2-phenyl(3,3,4,4,4-~2~H_5_)butyl 3,4,5-trimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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